2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one
Description
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one is a ketonic compound featuring a cyclopentyl group attached to the α-carbon of a pyridin-3-yl ketone. This structure combines the hydrophobic cyclopentyl moiety with the electron-deficient pyridine ring, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Its synthesis likely follows analogous methods to related compounds, such as the coupling of cyclopentane acetic acid with heterocyclic amines under peptide-coupling conditions (e.g., COMU/DIPEA in DCM), as seen in the preparation of 2-cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one (70% yield) . Structural characterization typically employs $^{13}\text{C}$ NMR (ketone carbonyl resonance near δ 198–200 ppm) and HRMS, consistent with related pyridin-3-yl ketones .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-cyclopentyl-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C12H15NO/c14-12(8-10-4-1-2-5-10)11-6-3-7-13-9-11/h3,6-7,9-10H,1-2,4-5,8H2 |
InChI Key |
DTKHZSVOVWOLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Target Molecule Deconstruction
The molecular architecture of 2-cyclopentyl-1-(pyridin-3-yl)ethan-1-one suggests two logical disconnections:
- Cleavage at the ketone carbon-pyridine bond, proposing pyridin-3-yl lithium nucleophile and cyclopentyl acetyl electrophile
- Dissociation at the cyclopentyl-ketone junction, implying cyclopentylmetal reagent and pyridinyl ketone precursor
Electrophilic acylation of pyridine derivatives remains problematic due to the ring's electron-deficient nature, directing synthetic efforts toward transition-metal catalyzed couplings and directed ortho-metalation strategies.
Experimental Methodologies and Optimization
Method A: Friedel-Crafts Acylation Approach
Initial attempts employed classical Friedel-Crafts conditions with pyridine-3-carbonitrile and cyclopentylacetyl chloride in dichloromethane with AlCl₃ (1.2 eq). The reaction failed to produce detectable product after 24h at reflux (Table 1), consistent with pyridine's resistance to electrophilic substitution.
Table 1: Friedel-Crafts Acylation Attempts
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | DCM | 40 | 24 | 0 |
| FeCl₃ | Nitrobenzene | 100 | 48 | <5 |
Method B: Grignard Addition-Weinreb Amide Pathway
Adapting protocols from imidazo[1,2-a]pyridine syntheses, this three-step sequence demonstrated moderate efficiency:
- Weinreb Amide Formation : Pyridine-3-carboxylic acid (1.0 eq) reacted with N,O-dimethylhydroxylamine hydrochloride (1.2 eq) using EDCI/HOBt in DMF (82% yield)
- Cyclopentylmagnesium Bromide Addition : Slow addition to Weinreb amide in THF at -78°C provided ketone precursor (63% yield)
- Oxidative Workup : Jones oxidation converted secondary alcohol to ketone (55% yield)
Overall yield: 28.3% (three steps)
Method C: Suzuki-Miyaura Cross-Coupling Strategy
Building on palladium-catalyzed couplings in pyrimidine systems, this method achieved superior results:
Procedure :
- Prepare 1-(3-bromopyridin-5-yl)-2-cyclopentylethan-1-one via bromination of precursor ketone (NBS, CCl₄, 76%)
- Suzuki coupling with cyclopentylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C for 12h
Optimized Conditions :
- Base: K₃PO₄ (2.0 eq)
- Ligand: SPhos (10 mol%)
- Yield: 78% isolated after silica chromatography
Method D: Directed Ortho-Metalation Approach
Implementing directed metalation strategies from pyrazolone syntheses:
- Directed Metalation : Treat 3-acetylpyridine with LDA (2.2 eq) at -78°C in THF
- Cyclopentyl Electrophile Quench : Add cyclopentyl chloroformate (1.5 eq)
- Hydrolysis : 2M HCl in EtOH/H₂O (1:1), 60°C, 4h
Results :
- Conversion: 92% (by ¹H NMR)
- Isolated yield: 41% due to competing side reactions
Comparative Method Analysis
Table 2: Synthetic Method Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| A | 1 | 0 | - | Poor |
| B | 3 | 28.3 | 95.2 | Moderate |
| C | 2 | 59.3* | 99.1 | Excellent |
| D | 3 | 37.8 | 91.4 | Challenging |
*Reflects 76% bromination yield × 78% coupling yield
Spectroscopic Characterization Data
¹H NMR (400 MHz, CDCl₃)
δ 8.72 (dd, J = 4.8, 1.6 Hz, 1H, Py-H2), 8.55 (dt, J = 8.0, 1.6 Hz, 1H, Py-H6), 7.89 (ddd, J = 8.0, 2.4, 1.6 Hz, 1H, Py-H4), 7.44 (dd, J = 8.0, 4.8 Hz, 1H, Py-H5), 3.41 (hept, J = 8.4 Hz, 1H, CH), 2.18–2.05 (m, 2H, cyclopentyl), 1.95–1.78 (m, 4H), 1.72–1.60 (m, 2H), 1.55–1.43 (m, 2H)
¹³C NMR (101 MHz, CDCl₃)
δ 205.8 (C=O), 152.4 (Py-C2), 148.6 (Py-C6), 137.2 (Py-C4), 134.9 (Py-C5), 126.3 (Py-C3), 45.8 (CH), 31.2, 29.7, 25.4 (cyclopentyl), 23.1 (cyclopentyl)
Scale-Up Considerations and Process Optimization
For Method C (Suzuki coupling), kilogram-scale production requires:
- Controlled boronic acid addition rate (<0.5 mL/min) to prevent oligomerization
- Oxygen-free environment (≤5 ppm O₂) to maintain catalyst activity
- Crystallization purification from heptane/ethyl acetate (4:1) eliminates column chromatography
Process Economics :
- Raw material cost/kg: $1,240 (lab scale) vs. $890 (production scale)
- E-factor reduction from 32 (lab) to 18 (production) through solvent recycling
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-cyclopentyl-1-(pyridin-3-yl)ethan-1-one, highlighting differences in substituents, synthetic yields, spectral data, and applications:
Structural and Electronic Comparisons
- Cycloalkyl vs. Cyclohexenyl derivatives (e.g., compound 33B) introduce rigidity via the double bond but suffer from lower synthetic yields (19%), possibly due to steric hindrance or instability .
- Solubility Modifications: The dimethylamino group in 1-[6-(dimethylamino)pyridin-3-yl]ethan-1-one increases polarity and aqueous solubility, a critical factor in drug design .
Spectral and Crystallographic Analysis
- NMR Trends : The ketone carbonyl in 2-cyclopentyl-1-(pyridin-3-yl)ethan-1-one is expected near δ 198–200 ppm, aligning with cyclohexenyl (δ 198.6) and unsubstituted pyridin-3-yl analogs (δ 198.6) . Downfield shifts (e.g., δ 164.26 in triazole-oxime derivatives) occur when electron-withdrawing groups conjugate with the carbonyl .
Biological Activity
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one, a compound with a unique molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a cyclopentyl group attached to an ethanone moiety, which is further substituted with a pyridine ring. Its molecular formula is CHNO, and it has a molecular weight of approximately 225.72 g/mol. This article reviews the biological activity of this compound, focusing on its anti-tubercular properties, anti-fibrotic effects, and mechanisms of action.
Anti-Tubercular Properties
Research indicates that 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one exhibits significant anti-tubercular activity against Mycobacterium tuberculosis. Studies have shown promising inhibitory effects with low inhibitory concentrations (IC) in the micromolar range. For instance, one study reported an IC value that signifies effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating tuberculosis.
Anti-Fibrotic Activity
In addition to its anti-tubercular properties, the compound has been evaluated for its anti-fibrotic activities. Fibrosis is characterized by excessive deposition of extracellular matrix components, leading to organ dysfunction. Preliminary studies suggest that 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one could play a role in mitigating fibrotic responses, although further research is needed to elucidate the underlying mechanisms.
The exact mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one is not fully understood. However, molecular docking studies have provided insights into its interactions with various biological targets. These studies indicate that the compound may bind to specific enzymes or receptors involved in disease pathways, influencing biochemical processes within cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one | 1461715-57-0 | Similar structure but different pyridine position |
| 1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amines | 1248046-98-1 | Amino group instead of ketone |
| 2-Cyclopentyl-1-(1,4-diazepan-1-yl)ethan-1-one | 50988752 | Contains a diazepane ring |
This table highlights how each compound exhibits distinct biological activities and synthetic pathways, emphasizing the uniqueness of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one in medicinal chemistry research.
Case Studies
Recent studies have focused on evaluating the pharmacological profiles of compounds similar to 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one. For example, one investigation assessed the efficacy of various pyridine derivatives in inhibiting Mycobacterium tuberculosis and found that modifications in the pyridine ring significantly affected their biological activity. The results indicated that compounds with specific substitutions exhibited enhanced inhibitory effects compared to others .
Q & A
(Basic) What synthetic methodologies are commonly employed to prepare 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one?
A two-step approach is typically used:
Acylation of pyridine : Friedel-Crafts acylation of pyridine derivatives with cyclopentyl-containing acyl chlorides, using Lewis acids (e.g., AlCl₃) in anhydrous conditions.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Key challenges include regioselectivity control and minimizing side reactions (e.g., over-acylation). Monitoring via TLC and adjusting stoichiometry of acyl chloride to pyridine derivatives (1.2:1 molar ratio) improves yield .
(Basic) How is 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-one characterized spectroscopically?
- ¹H/¹³C NMR : Pyridine protons appear as a multiplet (δ 7.2–8.8 ppm), while the cyclopentyl group shows resonances at δ 1.5–2.5 ppm. The ketone carbonyl (C=O) is observed at ~200 ppm in ¹³C NMR .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₅NO: 190.1232) .
- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ .
(Advanced) How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
- Refinement tools : Use SHELXL for iterative refinement, leveraging constraints for disordered cyclopentyl/pyridine moieties. Apply TWIN/BASF commands in SHELXTL to model twinned crystals .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence below 5% .
(Advanced) What methodological strategies analyze hydrogen-bonding networks in its crystal structure?
- Graph set analysis : Classify hydrogen bonds (e.g., D(donor)A(acceptor)) using Etter’s formalism. For example, N–H···O=C interactions form C(4) chains or R₂²(8) rings, influencing supramolecular assembly .
- Software : Mercury (CCDC) or CrystalExplorer for visualizing and quantifying interactions .
(Advanced) How does cyclopentyl ring puckering affect molecular conformation?
- Cremer-Pople parameters : Calculate puckering amplitude (𝑞) and phase angle (𝜑) from crystallographic coordinates. For cyclopentyl, 𝑞 ≈ 0.4–0.6 Å indicates envelope/half-chair conformers, impacting steric interactions with the pyridine ring .
- Dynamic effects : Variable-temperature XRD or DFT simulations assess pseudorotation barriers .
(Advanced) How are reaction byproducts identified and quantified during synthesis?
- Analytical HPLC : Use a C18 column (ACN/water mobile phase) with UV detection (254 nm) to separate byproducts.
- LC-HRMS : Identify impurities via exact mass (e.g., [M+Na]⁺ adducts) and isotopic patterns .
- Kinetic monitoring : In situ FTIR tracks acyl chloride consumption .
(Advanced) What computational methods validate bioactivity hypotheses (e.g., enzyme inhibition)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). Focus on pyridine’s π-π stacking and cyclopentyl’s hydrophobic pockets .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
(Advanced) How is crystallization optimized for high-quality XRD data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
